Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a central pathological mechanism in a host of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] For researchers and drug development professionals, the accurate quantification of oxidative damage is paramount for elucidating disease mechanisms and evaluating the efficacy of therapeutic interventions. This guide provides an in-depth technical comparison of key biomarkers used to assess oxidative damage to nucleic acids, lipids, and proteins, with a special focus on the often-overlooked but highly significant DNA lesion, 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua).
While 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is widely regarded as the gold standard for measuring oxidative DNA damage, a comprehensive understanding of the oxidative landscape requires a multi-faceted approach.[2] This guide will objectively compare the formation, biological significance, and analytical methodologies for FapyGua and 8-oxo-dG, and correlate these markers of DNA damage with established indicators of lipid peroxidation (malondialdehyde, MDA) and protein oxidation (protein carbonyls). By understanding the interplay between these markers, researchers can develop a more holistic and accurate profile of oxidative stress in their experimental systems.
The purine base guanine is the most susceptible to oxidative attack due to its low redox potential. The reaction of guanine with hydroxyl radicals generates a common intermediate, the C8-OH-adduct radical. This radical intermediate can undergo either oxidation or reduction, leading to two distinct, and in some ways competing, stable DNA lesions: 8-oxo-dG and FapyGua.[3]
The competitive nature of their formation underscores the importance of measuring both lesions for a complete assessment of oxidative guanine damage. Relying solely on 8-oxo-dG may underestimate the extent of DNA damage, particularly in microenvironments with fluctuating oxygen tension.
While FapyGua and 8-oxo-dG provide a detailed view of DNA damage, a comprehensive oxidative stress profile must also include markers of damage to other macromolecules.
The ultimate goal for a comprehensive assessment of oxidative stress is to understand how these different markers relate to one another. While studies simultaneously measuring all four markers (FapyGua, 8-oxo-dG, MDA, and protein carbonyls) are scarce, existing research provides valuable insights into their correlations.
A study investigating the effects of thinner inhalation found a significant increase in Fpg-sensitive sites in the DNA of lymphocytes, which are primarily 8-oxoguanine and FapyGua lesions.[7] Importantly, this increase in oxidative DNA damage showed a high correlation with elevated levels of MDA and decreased levels of the antioxidant glutathione.[7] This provides direct evidence linking the formation of formamidopyrimidine lesions with lipid peroxidation.
Furthermore, a study on chronic myeloid leukemia patients demonstrated a significant increase in both plasma MDA and protein carbonyl levels compared to healthy controls, and these levels were higher in the accelerated phase of the disease, suggesting a correlation between lipid and protein oxidation in disease progression.[8] Another study on patients with overactive bladder found a significant positive correlation between urinary levels of 8-OHdG and MDA.[9]
While direct correlational data between FapyGua and protein carbonyls is less established in the literature, the known chemical reactivity of MDA (a lipid peroxidation product) to form protein carbonyls suggests a mechanistic link.[6]
To effectively correlate these markers, a systematic and robust experimental workflow is essential. The following outlines a comprehensive approach from sample collection to data analysis.
This protocol is adapted from methodologies for the sensitive detection of oxidative DNA lesions in urine and tissue.[10][11]
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used spectrophotometric method for measuring MDA.
This method relies on the derivatization of protein carbonyls with 2,4-dinitrophenylhydrazine (DNPH).[12][13]
The measurement of a single biomarker, while informative, provides an incomplete picture of the complex process of oxidative stress. This guide has detailed the rationale and methodologies for a multi-marker approach, emphasizing the importance of including FapyGua alongside the more established 8-oxo-dG, MDA, and protein carbonyls. The competitive formation of FapyGua and 8-oxo-dG from a common precursor highlights the necessity of their simultaneous measurement for an accurate assessment of oxidative DNA damage.
The provided experimental workflows and protocols offer a robust framework for researchers to begin correlating these diverse markers. Future research should focus on conducting comprehensive studies that simultaneously quantify these four key markers in various disease models. Such studies will be invaluable in elucidating the intricate relationships between damage to different classes of macromolecules and will ultimately lead to a more nuanced understanding of the role of oxidative stress in health and disease, paving the way for the development of more effective diagnostic and therapeutic strategies.
-
Malayappan, B., Garrett, T. J., Segal, M., & Leeuwenburgh, C. (2007). Urinary analysis of 8-oxoguanine, 8-oxoguanosine, fapy-guanine and 8-oxo-2'-deoxyguanosine by high-performance liquid chromatography-electrospray tandem mass spectrometry as a measure of oxidative stress. Journal of Chromatography A, 1167(1), 54–62. [Link]
-
G-Biosciences. (n.d.). Protein Carbonylation Assay, Cat. # BAQ076. [Link]
-
Mouse Metabolic Phenotyping Centers. (2013). Protein Carbonyl Protocol. [Link]
-
D'Errico, M., Parlanti, E., & Dogliotti, E. (2008). Mechanism of oxidative DNA damage repair and relevance to human pathology. Mutation Research/Reviews in Mutation Research, 659(1-2), 4–14. [Link]
-
Akman, S. A., O'Connor, T. R., & Rodriguez, H. (2000). Mapping oxidative DNA damage and mechanisms of repair. Annals of the New York Academy of Sciences, 899, 88–102. [Link]
-
Weimann, A., Poulsen, H. E., & Loft, S. (2002). Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry. Nucleic Acids Research, 30(2), e6. [Link]
-
Gedik, C. M., Collins, A., & ESCODD (European Standards Committee on Oxidative DNA Damage). (2005). Establishing the background level of base oxidation in human lymphocyte DNA: results of an inter-laboratory validation study. The FASEB Journal, 19(1), 82–84. [Link]
-
Douki, T., Spinelli, S., Ravanat, J. L., & Cadet, J. (1997). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. Carcinogenesis, 18(12), 2385–2391. [Link]
-
Boysen, G., Collins, L. B., & Swenberg, J. A. (2010). Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry. Journal of Chromatography B, 878(3-4), 375–380. [Link]
-
Colombo, G., Dalle-Donne, I., Milzani, A., & Gagliano, N. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. Journal of Chromatography B, 1019, 178–190. [Link]
-
Dizdaroglu, M., Kirkali, G., & Jaruga, P. (2008). Formamidopyrimidines in DNA: mechanisms of formation, repair, and biological effects. Free Radical Biology and Medicine, 45(12), 1610–1621. [Link]
-
Ravanat, J. L., Douki, T., Duez, P., Gremaud, E., Herbert, K., Hofer, T., ... & Cadet, J. (2002). The European Standards Committee on Oxidative DNA Damage (ESCODD): a new European research network to improve the measurement of 8-oxo-7, 8-dihydro-2'-deoxyguanosine in biological fluids. Free Radical Research, 36(3), 229-234. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Protein Carbonyl Spectrophotometric Assay. [Link]
-
Møller, P., & Loft, S. (2010). Oxidative damage to DNA and lipids as biomarkers of exposure to air pollution. Environmental Health Perspectives, 118(8), 1125–1135. [Link]
-
Versace, F., Sporkert, F., Mangin, P., & Staub, C. (2012). Rapid sample pre-treatment prior to GC-MS and GC-MS/MS urinary toxicological screening. Talanta, 101, 299–306. [Link]
-
Olivier, A. C., van der Westhuizen, F. H., & van der Merwe, L. (2021). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR protocols, 2(4), 100898. [Link]
-
Kappes, F., Gräber, S., Sicker, M., & Bürkle, A. (2014). An automated Fpg-based FADU method for the detection of oxidative DNA lesions and screening of antioxidants. Free Radical Biology and Medicine, 68, 1–11. [Link]
-
Cruz-Lozano, A., Lucero-Acuña, A., & Saavedra-Molina, A. (2006). Correlation between formamidopyrimidine DNA glycosylase (Fpg)-sensitive sites determined by a comet assay, increased MDA, and decreased glutathione during long exposure to thinner inhalation. Toxicology Letters, 163(3), 198–205. [Link]
-
Gunes, M., Karsli, E., Gecit, I., & Pirincci, N. (2016). Measuring urinary 8-hydroxy-2′-deoxyguanosine and malondialdehyde levels in women with overactive bladder. International Neurourology Journal, 20(1), 32–37. [Link]
-
Battin, E. E., & Brumaghim, J. L. (2009). Antioxidant activity of thiourea and selenourea: a closer look at the mechanism of action. Polyhedron, 28(15), 3235-3243. [Link]
-
Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2003). Oxidative DNA damage: mechanisms, mutation, and disease. The FASEB Journal, 17(10), 1195–1214. [Link]
-
Royal Society of Chemistry. (2022). Recent progress of oxidative stress associated biomarkers detection. [Link]
-
Lee, J. W., & Blair, I. A. (2001). Oxidative DNA damage and cardiovascular disease. Trends in Cardiovascular Medicine, 11(3-4), 148–155. [Link]
-
Kadlubar, F. F., Anderson, K. E., Häussermann, S., Lang, N. P., Barone, G. W., Thompson, P. A., ... & Bartsch, H. (1998). Comparison of DNA adduct levels associated with oxidative stress in human pancreas. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 405(2), 125–133. [Link]
-
Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940. [Link]
-
Himmelfarb, J., & McMenamin, E. (2004). A new method for the simultaneous measurement of plasma and intracellular concentrations of malondialdehyde. Kidney international, 65(3), 1109-1116. [Link]
-
Skladanowski, A. C., & Kaczmarek, E. (2005). Malondialdehyde and protein carbonyl as biomarkers for oxidative stress and disease progression in patients with chronic myeloid leukemia. Journal of cancer research and clinical oncology, 131(11), 729–735. [Link]
-
Chatgilialoglu, C., & O’Neill, P. (2001). Free radical-induced DNA damage: a chemical and biological perspective. Somerset: Research Signpost. [Link]
-
Chatgilialoglu, C., Ferreri, C., Terzidis, M. A., & Torregiani, A. (2018). Biomarkers of oxidative and radical stress. Biomolecules, 8(4), 119. [Link]
-
Mangerich, A., & Bürkle, A. (2012). How to measure PARP activity in cells. Methods in molecular biology (Clifton, N.J.), 780, 149–172. [Link]
-
Haghdoost, S., Svoboda, P., Czene, S., & Harms-Ringdahl, M. (2006). A novel method for the analysis of γ-H2AX in circulating lymphocytes, a possible biomarker for environmental and occupational exposure to ionizing radiation. International journal of radiation biology, 82(9), 677–684. [Link]
-
Dalle-Donne, I., Rossi, R., Giustarini, D., Milzani, A., & Colombo, R. (2003). Protein carbonyl groups as biomarkers of oxidative stress. Clinica chimica acta, 329(1-2), 23–38. [Link]
-
R Core Team (2021). R: A language and environment for statistical computing. R Foundation for Statistical Computing, Vienna, Austria. [Link]
-
Wickham, H. (2016). ggplot2: Elegant Graphics for Data Analysis. Springer-Verlag New York. [Link]
-
Graphviz. (n.d.). Graphviz - Graph Visualization Software. [Link]
-
Schindelin, J., Arganda-Carreras, I., Frise, E., Kaynig, V., Longair, M., Pietzsch, T., ... & Cardona, A. (2012). Fiji: an open-source platform for biological-image analysis. Nature methods, 9(7), 676–682. [Link]
-
Schneider, C. A., Rasband, W. S., & Eliceiri, K. W. (2012). NIH Image to ImageJ: 25 years of image analysis. Nature methods, 9(7), 671–675. [Link]
-
Bates, D., Mächler, M., Bolker, B., & Walker, S. (2015). Fitting Linear Mixed-Effects Models Using lme4. Journal of Statistical Software, 67(1), 1-48. [Link]
-
Fox, J., & Weisberg, S. (2019). An R Companion to Applied Regression, Third Edition. Thousand Oaks CA: Sage. [Link]
-
Lenth, R. V. (2021). emmeans: Estimated Marginal Means, aka Least-Squares Means. R package version 1.7.0. [Link]
-
Benjamini, Y., & Hochberg, Y. (1995). Controlling the false discovery rate: a practical and powerful approach to multiple testing. Journal of the Royal statistical society: series B (Methodological), 57(1), 289-300. [Link]